molecular formula C21H24N2O4 B2595880 methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-55-6

methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2595880
CAS No.: 1448034-55-6
M. Wt: 368.433
InChI Key: VBFBYKOFUQKWSY-UHFFFAOYSA-N
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Description

Methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propanamido linkage, and a dihydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propanamido Group: The next step involves the introduction of the propanamido group via an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methoxyphenyl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide or ester functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols, amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Thiophenols, anilines

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The dihydroisoquinoline core may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-(3-(4-hydroxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-(3-(4-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Methyl 7-(3-(4-nitrophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

Compared to these similar compounds, methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets, potentially leading to different biological activities.

Properties

IUPAC Name

methyl 7-[3-(4-methoxyphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-19-8-3-15(4-9-19)5-10-20(24)22-18-7-6-16-11-12-23(21(25)27-2)14-17(16)13-18/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFBYKOFUQKWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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